molecular formula C18H22O4 B1216277 Masoprocol CAS No. 27686-84-6

Masoprocol

Cat. No.: B1216277
CAS No.: 27686-84-6
M. Wt: 302.4 g/mol
InChI Key: HCZKYJDFEPMADG-TXEJJXNPSA-N
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Scientific Research Applications

Masoprocol has a wide range of scientific research applications. In chemistry, it is used as a lipoxygenase inhibitor to study the metabolism of arachidonic acid and the formation of eicosanoids. In biology, this compound is used to investigate its antioxidant properties and its effects on cellular processes such as apoptosis and proliferation. In medicine, this compound has been studied for its potential use in treating various conditions, including cancer, diabetes, and inflammatory diseases. It has also been explored for its potential as a hypoglycemic agent and a geroprotector, which supports healthy aging and extends lifespan .

Mechanism of Action

Target of Action

Masoprocol, also known as meso-NDGA, primarily targets Arachidonate 5-lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid . It also interacts with other targets such as Sex hormone-binding globulin and Transient receptor potential cation channel subfamily M member 7 .

Mode of Action

This compound acts as a potent inhibitor of Arachidonate 5-lipoxygenase, interfering with the metabolism of arachidonic acid . This inhibition disrupts the production of leukotrienes, bioactive lipids that mediate cellular responses to inflammation. This compound also inhibits other enzymes such as formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway. By inhibiting Arachidonate 5-lipoxygenase, this compound disrupts the conversion of arachidonic acid into leukotrienes . This disruption can lead to a decrease in inflammatory responses, as leukotrienes are known to play a role in mediating inflammation.

Pharmacokinetics

It is known that this compound has optimal pharmacokinetic properties, which suggests that it may have good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound has been shown to have antiproliferative activity against keratinocytes in tissue culture . This means that it can prevent the rapid growth and multiplication of these cells, which is particularly useful in the treatment of conditions like actinic keratoses, a precancerous skin condition . Laboratory experiments have shown that this compound prevents cells similar to the ones found in actinic keratoses from multiplying .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological factors such as age and body weight can affect the absorption and biotransformation of the drug . Additionally, the presence of other drugs can lead to drug-drug interactions, potentially altering the effectiveness of this compound . .

Safety and Hazards

When handling Masoprocol, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn . A suitable respirator should also be used .

Biochemical Analysis

Biochemical Properties

Masoprocol plays a significant role in biochemical reactions by inhibiting several key enzymes. It is a potent inhibitor of lipoxygenase, which is involved in the metabolism of arachidonic acid. Additionally, this compound inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent . These interactions highlight its multifaceted role in biochemical pathways, particularly in reducing inflammation and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to prevent the proliferation of keratinocytes, which are similar to the cells found in actinic keratoses . This antiproliferative activity is crucial in its potential use as an antineoplastic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting lipoxygenase and reducing the production of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of 5-lipoxygenase, which leads to a decrease in the production of leukotrienes, potent inflammatory mediators . This compound also inhibits prostaglandin synthesis by targeting cyclooxygenase, although this effect is less pronounced. Additionally, it interferes with the activity of formyltetrahydrofolate synthetase and carboxylesterase, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prevent the multiplication of cells similar to those found in actinic keratoses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving rats with fructose-induced hypertension, this compound treatment resulted in significantly lower blood pressure, plasma insulin, free fatty acid, and triglyceride concentrations . These findings indicate that this compound can have beneficial effects at certain dosages, but high doses may lead to adverse effects, which need to be carefully monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of lipoxygenase, which affects arachidonic acid metabolism . It also interacts with enzymes such as formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, influencing metabolic flux and metabolite levels . These interactions underscore its role in modulating inflammatory and oxidative processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. Less than 1%-2% of this compound is absorbed through the skin over a 4-day period following application . This limited absorption highlights the need for effective delivery mechanisms to ensure its therapeutic efficacy.

Preparation Methods

Chemical Reactions Analysis

Masoprocol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Comparison with Similar Compounds

Masoprocol is unique in its potent lipoxygenase inhibitory activity and its antioxidant properties. Similar compounds include morin, esculetin, and 3,3’,4,5’-tetrahydroxystilbene, which also have antioxidant and enzyme inhibitory activities. this compound stands out due to its specific inhibition of 5-lipoxygenase and its potential therapeutic applications in treating various diseases .

Properties

IUPAC Name

4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYJDFEPMADG-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045178
Record name Masoprocol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Masoprocol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.36e-02 g/L
Record name Masoprocol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known.
Record name Masoprocol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00179
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CAS No.

27686-84-6
Record name Masoprocol
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Record name Masoprocol [USAN:INN]
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Record name Masoprocol
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Record name 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
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Record name Masoprocol
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Record name (R*,S*)-4,4'-(2,3-dimethylbutane-1,4-diyl)bispyrocatechol
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Record name MASOPROCOL
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Record name Masoprocol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185.5 °C
Record name Masoprocol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00179
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Masoprocol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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